Octyl D-glucopyranoside

Descripción general

Descripción

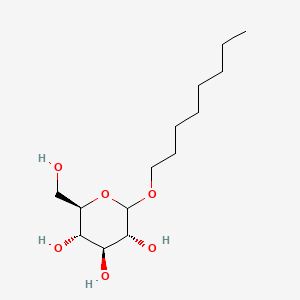

Octyl D-glucopyranoside (OGP) is a non-ionic glycolipid that is widely used in biotechnical and biochemical applications . It is a beta-D-glucoside in which the anomeric hydrogen of beta-D-glucopyranose is substituted by an octyl group . It is commonly used in protein-membrane research and biochemistry , and it has potential properties to be used as nanovesicles for drug delivery .

Synthesis Analysis

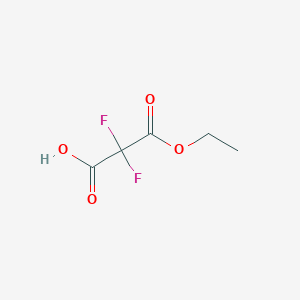

The synthesis of OGP can be achieved through reverse hydrolysis reactions . In one study, the N189F dalcochinase mutant was used to catalyze the synthesis of OGP in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . Another method involves the transglycosylation between p-nitrophenyl β-D-glucopyranoside (pNPG) and octanol as an acceptor using whole cells of thermo tolerant yeast Pichia etchellsii displaying cell wall bound β-glucosidase .Molecular Structure Analysis

The molecular structure of OGP has been characterized using all-atom molecular dynamics simulations . The simulations revealed that OGP micelles are likely to exist in a non-spherical shape, even at the concentration range near to the critical micelle concentration .Chemical Reactions Analysis

OGP combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . Lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .Aplicaciones Científicas De Investigación

Surfactant Thermodynamics Analysis

Octyl-β-d-glucopyranoside (β-C8G1) has been studied for its thermodynamic properties in micellization and adsorption within aqueous solutions. Research demonstrated a method to set lower boundaries for critical micelle concentration (cmc) and use a rewritten Lim equation to describe the cmc temperature dependence, aiding in understanding surfactant behaviors at different temperatures (Castro, Amigo, & Brocos, 2014).

Cyclodextrins and Derivatives

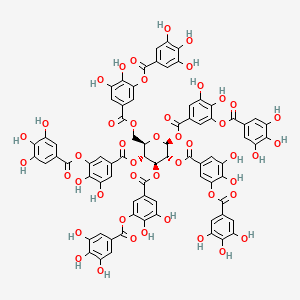

Cyclodextrins, related to octyl D-glucopyranoside through their glucopyranose subunits and ability to form inclusion complexes, are highlighted for their broad applications across pharmaceuticals, cosmetics, and other industries. Their capability to modify properties of materials they complex with, due to their supramolecular structure, is emphasized, showcasing the diversity of cyclodextrin applications from drug delivery systems to food and nutrition (Sharma & Baldi, 2016).

Biological Activities of Derivatized D-glucans

The chemical modification of D-glucans, including derivatization processes like sulfonylation and carboxymethylation, enhances their biological activities such as antioxidation and anticoagulation. This research provides insights into how structural alterations in glucans, akin to modifications in molecules like this compound, can influence their solubility and biological functions, with potential applications in biotechnology and pharmaceutical sectors (Kagimura et al., 2015).

Mecanismo De Acción

Target of Action

Octyl D-glucopyranoside (OGP) primarily targets membrane-bound proteins . It is used for the solubilization and isolation of these proteins in their native state . Additionally, it is used for the preparation of lipid vesicles .

Mode of Action

OGP acts as a non-ionic detergent . It forms small, uniform micelles that interact with membrane-bound proteins, solubilizing them while preserving their native state . This interaction results in changes to the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity .

Biochemical Pathways

OGP affects the biochemical pathways involved in the formation and stability of lipid vesicles . It can act synergistically with cholesterol in the polar–nonpolar spaces of the DPPC bilayer . This interaction leads to changes in the fluidity and compactness of the membrane at temperatures of biological relevance .

Pharmacokinetics

It is known that lipid vesicles containing ogp demonstrate good stability after 3 months of storage . This suggests that OGP may have favorable ADME properties, contributing to its bioavailability.

Result of Action

The action of OGP results in the solubilization of membrane-bound proteins and the formation of stable lipid vesicles . These vesicles can be used for drug delivery, with the potential for use in nanomedicine .

Action Environment

The action of OGP can be influenced by environmental factors. For instance, the presence of cholesterol can enhance the action of OGP . Furthermore, OGP has been shown to have less negative impact on environmental microorganisms and better biodegradability than surfactants synthesized from petroleum products .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Octyl D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization and crystallization of membrane proteins . It disrupts hydrophobic interactions while maintaining protein structure, enabling the solubilization and purification of membrane proteins .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported to completely inhibit cavitation-induced cell lysis in vitro . Furthermore, it has been used in the formation of hybrid liposomes, which have potential properties to use as nanovesicles for drug delivery .

Molecular Mechanism

The mechanism of action of this compound involves disrupting hydrophobic interactions while maintaining protein structure . This allows for the solubilization and purification of membrane proteins. In the context of hybrid liposomes, this compound can act synergistically with cholesterol in the lipid bilayer, leading to changes in the fluidity and compactness of the membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, lipid vesicles containing this compound demonstrated good stability after 3 months of storage . This suggests that this compound has a stable effect over time in these settings.

Transport and Distribution

This compound is used in the formation of hybrid liposomes, suggesting that it can be transported and distributed within cells and tissues as part of these structures .

Subcellular Localization

Given its role in the formation of hybrid liposomes, it is likely that it is localized to areas of the cell where these structures are formed .

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RQICVUQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042235 | |

| Record name | Octyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41444-50-2, 54549-23-4 | |

| Record name | Octyl glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41444-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol](/img/structure/B3426798.png)